Cas no 2319668-87-4 (CID 162343296)

CID 162343296 structure
CID 162343296 structure
Nome del prodotto:CID 162343296
Numero CAS:2319668-87-4
MF:C42H68O15
MW:812.980335235596
CID:4742803
PubChem ID:162343296

CID 162343296 Proprietà chimiche e fisiche

Nomi e identificatori

    • TIBESAIKOSAPONIN V
    • D84966
    • CID 162343296
    • Olean-12-en-16-one, 3-[(6-deoxy-3-O-β-D-glucopyranosyl-β-D-galactopyranosyl)oxy]-11,15,23,28-tetrahydroxy-, (3β,4α,15α)-
    • DA-68184
    • 2319668-87-4
    • (4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one
    • Inchi: 1S/C42H68O15/c1-19-26(47)31(57-35-29(50)28(49)27(48)23(16-43)55-35)30(51)36(54-19)56-25-9-10-38(4)24(39(25,5)17-44)8-11-40(6)32(38)22(46)14-20-21-15-37(2,3)12-13-42(21,18-45)34(53)33(52)41(20,40)7/h14,19,21-33,35-36,43-52H,8-13,15-18H2,1-7H3/t19-,21+,22-,23-,24-,25+,26+,27-,28+,29-,30-,31+,32-,33+,35+,36+,38+,39+,40-,41+,42-/m1/s1
    • Chiave InChI: ONZYNENDGFEXPD-NKRJZQNQSA-N
    • Sorrisi: C[C@@]12[C@H](C(=O)[C@]3(CCC(C)(C)C[C@@]3([H])C1=C[C@@H](O)[C@]1([H])[C@]3(CC[C@H](O[C@]4([H])O[C@H](C)[C@H](O)[C@H](O[C@@]5([H])[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O5)O)[C@H]4O)[C@@](C)(CO)[C@]3([H])CC[C@@]21C)C)CO)O

Proprietà calcolate

  • Massa esatta: 812.45582146g/mol
  • Massa monoisotopica: 812.45582146g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 57
  • Conta legami ruotabili: 7
  • Complessità: 1560
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 11
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 256

Proprietà sperimentali

  • Densità: 1.40±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 950.9±65.0 °C(Predicted)
  • pka: 12.38±0.70(Predicted)

CID 162343296 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A1737684-5mg
(4AS,6R,6aS,6bR,8aR,9R,10S,12aS,12bR,13R,14bS)-10-(((2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-2,3,4,4a,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicen-5(1H)-one
2319668-87-4 98%
5mg
$1438.0 2025-03-03
Ambeed
A1737684-1mg
(4AS,6R,6aS,6bR,8aR,9R,10S,12aS,12bR,13R,14bS)-10-(((2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-2,3,4,4a,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicen-5(1H)-one
2319668-87-4 98%
1mg
$480.0 2025-03-03

Categorie correlate

Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd